molecular formula C9H14ClNOS B1447453 1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride CAS No. 1803596-13-5

1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride

Cat. No.: B1447453
CAS No.: 1803596-13-5
M. Wt: 219.73 g/mol
InChI Key: QGCKADHOFDLVKF-UHFFFAOYSA-N
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Description

1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H14ClNOS. It is known for its unique structure, which includes a thieno[3,2-c]pyran ring system.

Preparation Methods

The synthesis of 1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride typically involves several steps, starting with the formation of the thieno[3,2-c]pyran ring system This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. .

Scientific Research Applications

1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-6(10)9-7-3-5-12-8(7)2-4-11-9;/h3,5-6,9H,2,4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCKADHOFDLVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=C(CCO1)SC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride
Reactant of Route 2
1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride
Reactant of Route 3
1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride
Reactant of Route 4
1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride
Reactant of Route 5
1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride
Reactant of Route 6
1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride

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